3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide
Overview
Description
3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of benzofuran-2-carboxylic acid.
Transamidation: The intermediate product from the C–H arylation step is then subjected to a one-pot, two-step transamidation procedure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the 2-hydroxyphenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
Uniqueness
3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both a benzofuran ring and a 2-hydroxyphenyl group. This combination imparts distinct biological activities and potential therapeutic applications that may not be observed in other benzofuran derivatives.
Properties
IUPAC Name |
3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c17-15(20)14-13(10-6-2-4-8-12(10)22-14)18-16(21)9-5-1-3-7-11(9)19/h1-8,19H,(H2,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZNXSGRZAWRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225579 | |
Record name | 3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337471-03-1 | |
Record name | 3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337471-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Hydroxybenzoyl)amino]-2-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101225579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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